molecular formula C10H22O2 B1586682 (S)-1,2-Decanediol CAS No. 84276-14-2

(S)-1,2-Decanediol

Cat. No. B1586682
CAS RN: 84276-14-2
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-JTQLQIEISA-N
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Patent
US05260461

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]C.S([O-])([O-])=[O:25].[Na+].[Na+]>C(O)(C)(C)C.O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[Os](=O)(=O)(=O)=O.C(OCC)(=O)C>[CH2:1]([OH:4])[CH:22]([OH:25])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1.2,5.6.7,8.9,10.11.12.13|

Inputs

Step One
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Smiles
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.19 mL
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O.O
Name
Quantity
0.99 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(CCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.145 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260461

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]C.S([O-])([O-])=[O:25].[Na+].[Na+]>C(O)(C)(C)C.O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[Os](=O)(=O)(=O)=O.C(OCC)(=O)C>[CH2:1]([OH:4])[CH:22]([OH:25])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1.2,5.6.7,8.9,10.11.12.13|

Inputs

Step One
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Smiles
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.19 mL
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O.O
Name
Quantity
0.99 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(CCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.145 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.